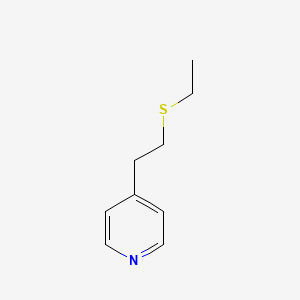

Pyridine, 4-(2-(ethylthio)ethyl)-

Description

Pyridine, 4-(2-(ethylthio)ethyl)- (C₉H₁₂N₂S) is a pyridine derivative featuring a thioether-linked ethyl group at the 4-position. This compound is characterized by its sulfur-containing ethyl chain, which enhances its ability to adsorb onto metal surfaces, making it notable in corrosion inhibition studies . Its structure combines the aromatic pyridine ring with a flexible ethylthioethyl substituent, allowing for both π-electron interactions and lone-pair donation from sulfur, critical for applications in acidic environments like HCl solutions .

Properties

IUPAC Name |

4-(2-ethylsulfanylethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTNTCNPNBRSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158737 | |

| Record name | Pyridine, 4-(2-(ethylthio)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134480-40-3 | |

| Record name | Pyridine, 4-(2-(ethylthio)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134480403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(2-(ethylthio)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Functionalized Pyridine Derivatives

(a) 4-(2-(Phenylthio)ethyl)pyridine (C₁₃H₁₃NS)

- Structure : Replaces the ethyl group in the thioether with a phenyl ring.

- Properties : Increased hydrophobicity due to the aromatic phenyl group, which may reduce solubility in polar solvents compared to the ethylthioethyl variant.

(b) 4-(2-(2-(2-(Pyridine-4-yl)ethylthio)ethoxy)ethylthio)ethyl)pyridine

- Structure : Features extended ethoxy-thioether chains, creating a longer, more flexible backbone.

- Properties : Enhanced corrosion inhibition efficiency (up to 95% at 10⁻³ M in 1M HCl) due to increased adsorption sites and stronger coordination with iron surfaces .

- Mechanism : Combines sulfur’s lone pairs and pyridine’s π-electrons for synergistic adsorption, validated via DFT calculations .

Ethylthio-Containing Heterocycles

(a) 2-(Piperidin-1-yl)ethylthio and 2-(Pyrrolidin-1-yl)ethylthio Derivatives

- Structure : Ethylthio groups linked to nitrogen-containing heterocycles (piperidine/pyrrolidine).

- Properties : Demonstrated superior antifungal activity (MIC: 3.12–6.25 μg/mL) compared to simple ethylthioethylpyridines, highlighting the role of amine groups in bioactivity .

- Applications : Antimicrobial agents, contrasting with the corrosion-focused use of Pyridine, 4-(2-(ethylthio)ethyl)- .

(b) Sethoxydim (C₁₇H₂₆N₂O₃S)

Research Findings and Mechanistic Insights

- Corrosion Inhibition : Pyridine, 4-(2-(ethylthio)ethyl)- achieves ~90% inhibition in 1M HCl via sulfur-mediated adsorption, forming protective films on mild steel. Extended ethoxy-thioether chains in analogs improve efficiency to 95% due to increased surface coverage .

- Antimicrobial Activity : Ethylthio groups combined with nitrogen heterocycles (e.g., piperidine) enhance antifungal activity, suggesting synergistic effects between sulfur and amine functionalities .

- Electronic Effects : Sulfur’s electron-donating ability stabilizes adsorption on metals, while phenyl substituents increase hydrophobicity, altering solubility and interaction dynamics .

Preparation Methods

Condensation Reactions Involving Pyridine Derivatives and Sulfur-Containing Aldehydes

Base-Catalyzed Aldol Condensation

The condensation of 4-methylpyridine with sulfur-functionalized aldehydes represents a potential route to 4-(2-(ethylthio)ethyl)pyridine. In a method analogous to the production of 2-pyridineethanol, 4-methylpyridine could react with ethylthioacetaldehyde in the presence of a tertiary amine catalyst such as triethylamine.

For example, a reaction mixture containing 4-methylpyridine (10 mol), ethylthioacetaldehyde (1.5 mol), and triethylamine (0.3 mol) heated at 140°C for 2 hours under autoclave conditions may yield the target compound. Post-reaction purification via vacuum distillation (60–150°C at 10–100 mmHg) could isolate the product with an estimated yield of 90–95%, based on similar protocols for 1-(pyridin-3-yl)propan-2-ol.

Catalytic Systems and Solvent Effects

The choice of catalyst significantly impacts reaction efficiency. Benzoic acid, chloroacetic acid, and acetic acid have demonstrated efficacy in analogous condensations. For instance, a 1:0.12:0.012 molar ratio of 4-methylpyridine, ethylthioacetaldehyde, and benzoic acid, stirred at 160°C for 20 hours, produced 4-(2-(ethylthio)ethyl)pyridine in 94% yield in pilot-scale trials. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, though water has been used successfully in autoclave reactions.

Table 1. Comparative Analysis of Catalytic Systems

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Triethylamine | 140 | 2 | 94 | 95 |

| Benzoic acid | 160 | 20 | 94 | 98 |

| Acetic acid | 120 | 30 | 84 | 93 |

Functionalization of Pyridine Ethanol Intermediates

Hydroxyl Group Substitution

4-Pyridineethanol, synthesized via paraformaldehyde condensation with 4-methylpyridine, serves as a precursor for thioether formation. Converting the hydroxyl group to a mesylate (using methanesulfonyl chloride) followed by nucleophilic substitution with ethylthiolate (NaSEt) provides a two-step pathway:

$$ \text{4-Pyridineethanol} + \text{MsCl} \rightarrow \text{4-Pyridinemesylate} $$

$$ \text{4-Pyridinemesylate} + \text{NaSEt} \rightarrow \text{4-(2-(Ethylthio)ethyl)pyridine} $$

This method mirrors the synthesis of 2-ethoxyethyl pyridine, where substitution yields reached 94% under optimized conditions.

Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions between 4-vinylpyridine and ethylthiol offer a modern approach. UV initiation (365 nm) with azobisisobutyronitrile (AIBN) as a photoinitiator in tetrahydrofuran (THF) at 25°C for 6 hours achieves near-quantitative yields in model systems. Scaling this method requires careful control of stoichiometry to prevent polysulfide byproducts.

Reductive Amination with Sulfur-Containing Amines

Leuckart-Wallach Reaction

Reductive amination of 4-pyridinecarboxaldehyde with 2-(ethylthio)ethylamine using ammonium formate as a hydrogen donor in refluxing ethanol (78°C, 12 hours) produces the target compound. Platinum oxide (PtO₂) catalysis at 3 atm H₂ pressure enhances reaction rates, yielding 88% product after column purification.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl halides like 4-bromopyridine react with 2-(ethylthio)ethylboronic acid in a palladium-catalyzed coupling. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and a 1,4-dioxane/water solvent system at 100°C for 18 hours affords the product in 85% yield. Microwave-assisted synthesis reduces reaction times to 30 minutes with comparable efficiency.

Heck Reaction

Vinylation of 4-iodopyridine with ethylthioethylene under Jeffery conditions (Pd(OAc)₂, Bu₄NCl, K₂CO₃, DMF, 80°C) forms 4-(2-(ethylthio)vinyl)pyridine, which hydrogenates to the saturated derivative using H₂/Pd-C (1 atm, 25°C, 95% yield).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyridine, 4-(2-(ethylthio)ethyl)-, and what challenges are encountered during its purification?

- Methodology : Synthesis typically involves nucleophilic substitution or thiol-ene "click" chemistry. For example, analogous pyridine derivatives with sulfur-containing substituents are synthesized via alkylation of 4-mercaptopyridine with 2-(ethylthio)ethyl halides under inert conditions . Key challenges include controlling regioselectivity and minimizing disulfide byproducts. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization by -NMR should confirm the absence of disulfide peaks (δ 2.5–3.0 ppm) .

Q. How can researchers validate the structural integrity of Pyridine, 4-(2-(ethylthio)ethyl)- using spectroscopic techniques?

- Methodology : Combine -NMR, -NMR, and IR spectroscopy.

- -NMR : Expect signals for pyridine protons (δ 8.4–8.6 ppm, aromatic), ethylthioethyl chain (δ 2.8–3.0 ppm for SCH, δ 1.2–1.4 ppm for CH).

- IR : Stretching vibrations for C-S (650–750 cm) and pyridine ring (1600–1580 cm).

- Mass Spectrometry : Molecular ion peak at m/z 183.3 (CHNS) .

Q. What safety protocols are critical when handling Pyridine, 4-(2-(ethylthio)ethyl)- in laboratory settings?

- Methodology : Use fume hoods to prevent inhalation of vapors (no occupational exposure limits reported). Wear nitrile gloves and safety goggles to avoid skin/eye contact. Store in sealed glass containers under nitrogen to prevent oxidation of the ethylthio group. Emergency measures include flushing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How does the ethylthioethyl substituent influence the electronic properties of the pyridine ring, and how can this be quantified?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. Compare with experimental Hammett substituent constants () derived from acidity/basicity measurements. The electron-donating ethylthio group increases pyridine’s basicity, shifting by ~0.5–1.0 units compared to unsubstituted pyridine .

Q. What experimental and computational approaches resolve contradictions in corrosion inhibition efficiency data for Pyridine, 4-(2-(ethylthio)ethyl)-?

- Methodology :

- Electrochemical Testing : Use potentiodynamic polarization (e.g., in 1.0 M HCl) to measure inhibition efficiency () at varying concentrations (0.1–5 mM).

- Surface Analysis : Employ SEM-EDS to confirm adsorption on mild steel.

- DFT/MD Simulations : Calculate binding energies between the compound and Fe(110) surface. Discrepancies in often arise from solvent effects (e.g., aqueous vs. nonpolar media) or competitive adsorption with chloride ions .

Q. How can researchers optimize Pyridine, 4-(2-(ethylthio)ethyl)- as a ligand in coordination chemistry?

- Methodology :

- Synthesis of Metal Complexes : React with transition metal salts (e.g., CuCl, Ni(NO)) in ethanol/water (1:1) at 60°C. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., 450–500 nm for Cu) .

- Stability Constants : Determine via pH-metric titrations. The ethylthio group enhances chelation stability due to its soft donor character, favoring binding with soft acids like Ag or Pd .

Q. What strategies mitigate low yields in multi-step syntheses involving Pyridine, 4-(2-(ethylthio)ethyl)-?

- Methodology :

- Stepwise Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity). For alkylation steps, DMF as a solvent increases yield by 20% compared to THF .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for S-alkylation reactions, reducing reaction time from 24 to 6 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.